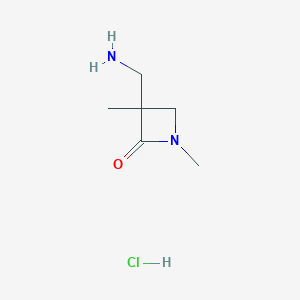
2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, otherwise known as 2-CN-EPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the phenoxypropionamide family, which is a type of carboxamide derivative. This compound has been studied for its ability to interact with various biochemical pathways, as well as its potential to be used as a tool for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-CN-EPM is not fully understood. However, it is believed that the compound binds to certain enzymes, resulting in changes in their activity. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CN-EPM are not fully understood. However, it has been shown to interact with certain enzymes, resulting in changes in their activity. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and amino acids. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CN-EPM has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has been shown to interact with certain enzymes, making it a useful tool for studying their activity. However, it also has several limitations. For example, it has a relatively short half-life, making it difficult to use for long-term experiments. Additionally, it has not been widely studied, making it difficult to predict its effects on different biochemical pathways.
Direcciones Futuras
The potential future directions for 2-CN-EPM are numerous. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research could be done to determine its potential applications in other areas of scientific research, such as drug design and development. Additionally, further research could be done to determine its potential for use in clinical trials and other medical applications. Finally, more research could be done to explore its potential for use in industrial processes.
Métodos De Síntesis
2-CN-EPM can be synthesized through a multi-step process. The first step involves reacting 4-hydroxy-3-methoxyphenylacetic acid with ethyl cyanoacetate in the presence of anhydrous potassium carbonate and a base such as pyridine. This reaction yields 2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide. The second step involves purifying the compound using column chromatography. This yields a pure sample of 2-CN-EPM.
Aplicaciones Científicas De Investigación
2-CN-EPM has been studied for its potential applications in scientific research. It has been shown to interact with various biochemical pathways, making it a useful tool for laboratory experiments. For example, it has been used to study the effects of cyanoacetamide derivatives on the activity of enzymes involved in the metabolism of fatty acids. Additionally, it has been used to study the effects of cyanoacetamide derivatives on the activity of enzymes involved in the metabolism of amino acids.
Propiedades
IUPAC Name |
2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-14-6-4-5-7-16(14)21-19(23)15(12-20)10-13-8-9-17(22)18(11-13)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDHMCCPZMTQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2468034.png)

![1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2468038.png)


![5-Oxaspiro[2.4]heptan-1-ylmethanamine](/img/structure/B2468043.png)
![9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2468045.png)

![3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2468047.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)

